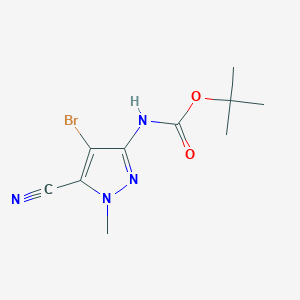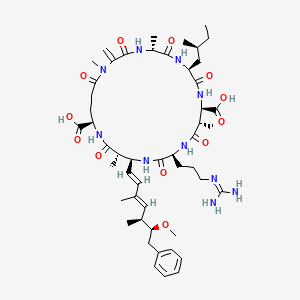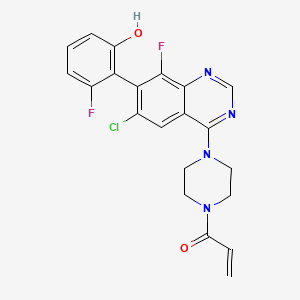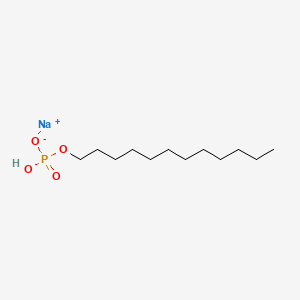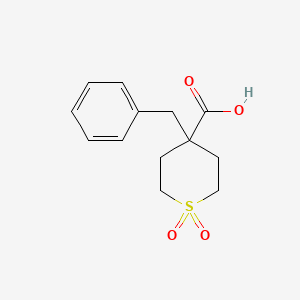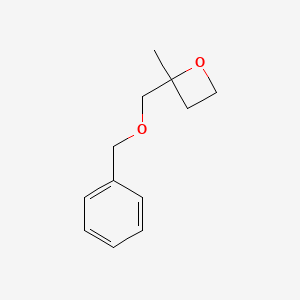
2-((Benzyloxy)methyl)-2-methyloxetane
Descripción general
Descripción
2-((Benzyloxy)methyl)-2-methyloxetane is an organic compound that features an oxetane ring substituted with a benzyloxy group and a methyl group. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. The presence of the benzyloxy group adds further versatility to this compound, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)-2-methyloxetane typically involves the reaction of benzyloxyacetaldehyde with a suitable oxetane precursor under acidic or basic conditions. One common method is the acid-catalyzed cyclization of benzyloxyacetaldehyde with 2-methyl-1,3-propanediol. This reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes intramolecular cyclization to form the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-((Benzyloxy)methyl)-2-methyloxetane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: Reduction of the oxetane ring can yield the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid
Reduction: Corresponding alcohol
Substitution: Various substituted oxetanes depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-((Benzyloxy)methyl)-2-methyloxetane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((Benzyloxy)methyl)-2-methyloxetane involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The benzyloxy group can undergo metabolic oxidation, leading to the formation of reactive intermediates that interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyloxetane: Lacks the benzyloxy group, resulting in different reactivity and applications.
Benzyloxymethyl oxirane: Contains an epoxide ring instead of an oxetane ring, leading to distinct chemical behavior.
2-((Benzyloxy)methyl)-2-ethyloxetane: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Uniqueness
2-((Benzyloxy)methyl)-2-methyloxetane is unique due to the combination of the oxetane ring and the benzyloxy group, which imparts specific reactivity and versatility. This compound’s unique structure makes it valuable in various chemical and biological applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
2-methyl-2-(phenylmethoxymethyl)oxetane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(7-8-14-12)10-13-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDLBPDVLIAMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259879 | |
| Record name | Oxetane, 2-methyl-2-[(phenylmethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799439-19-2 | |
| Record name | Oxetane, 2-methyl-2-[(phenylmethoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799439-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxetane, 2-methyl-2-[(phenylmethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



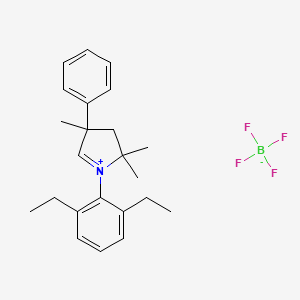
![ethyl 13-amino-10,16-bis(3,5-ditert-butylphenyl)pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene-13-carboxylate](/img/structure/B3028184.png)
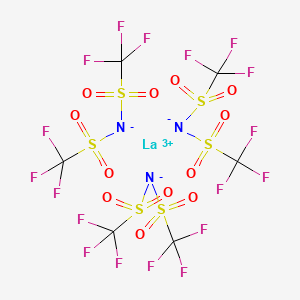
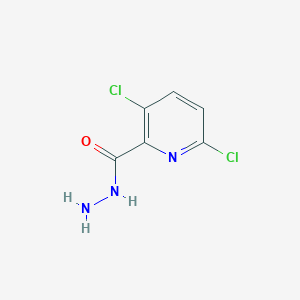
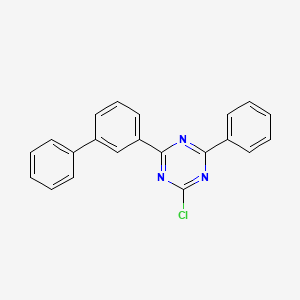
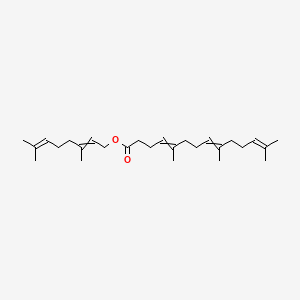
![2-[2-(Benzyloxycarbonylamino)-6-hydroxy-purin-9-yl]acetic acid](/img/structure/B3028194.png)
